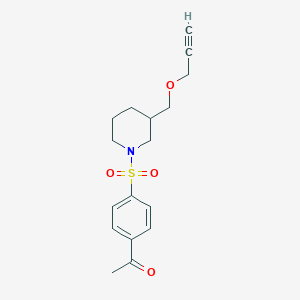

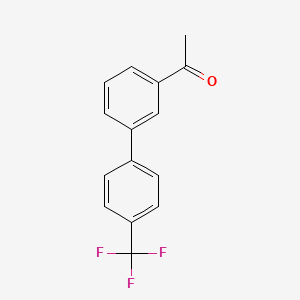

![molecular formula C20H23N3O2S B2897490 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-甲氧基苯甲酰胺 CAS No. 392240-87-8](/img/structure/B2897490.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a compound that contains an adamantane core. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a report for radical addition to a similar electron-deficient olefin, the rate of addition by adamantyl radical was found to be approximately two orders of magnitude faster than cyclohexyl radical .Physical and Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are more lipophilic than the des-adamantyl analogue . Beyond increasing partition coefficient, the adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .科学研究应用

抗菌特性

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-甲氧基苯甲酰胺及其衍生物已被研究其抗菌特性。Desai 等人。(2013) 的研究发现,某些合成的衍生物对革兰氏阳性菌(金黄色葡萄球菌、化脓性链球菌)和革兰氏阴性菌(大肠杆菌、铜绿假单胞菌)表现出显着的体外抗菌活性,以及对真菌(白色念珠菌、黑曲霉、棒曲霉)的抑制作用(Desai, Rajpara, & Joshi, 2013)。

抗结核应用

Anusha 等人。(2015) 描述了金刚烷基-咪唑并-噻二唑的合成,证明了对结核分枝杆菌的有效抑制活性。这项研究强调了这些化合物在治疗结核病中的潜力,靶向甾醇 14α-去甲基酶 (CYP51) (Anusha et al., 2015)。

癌症光动力疗法

Pişkin 等人。(2020) 合成了新的锌酞菁衍生物,显示出作为光动力疗法中癌症治疗的 II 型光敏剂的潜力。这些衍生物表现出高的单线态氧量子产率,这是有效光动力疗法的基本特征(Pişkin, Canpolat, & Öztürk, 2020)。

分子内原子量子理论 (QTAIM) 分析

El-Emam 等人。(2020) 对金刚烷-1,3,4-噻二唑杂化衍生物进行了一项研究,应用 QTAIM 分析来表征分子内和分子间的相互作用。这项研究提供了对这些化合物的稳定性至关重要的非共价相互作用的见解(El-Emam et al., 2020)。

抗增殖和抗菌特性

Gür 等人。(2020) 对源自 1,3,4-噻二唑化合物的席夫碱的研究证明了显着的 DNA 保护能力和抗菌活性。一种化合物对癌细胞系表现出细胞毒性,表明在化疗中的潜在应用(Gür et al., 2020)。

合成和结构分析

研究还集中在 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-甲氧基苯甲酰胺衍生物的合成和结构分析上。例如,Kadi 等人。(2010) 合成了各种衍生物并评估了它们对不同微生物菌株的体外活性(Kadi et al., 2010)。

未来方向

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of modified and customised chalcones is becoming more popular than ever before . The discovery of chalcone compounds provides an outstanding case history of modern drug development and also reveals their promising biological activities as a result of the structural modification of prototype drug molecules .

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-25-16-4-2-15(3-5-16)17(24)21-19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWVGEJRNKHPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

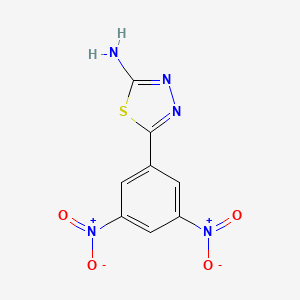

![2-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide](/img/structure/B2897410.png)

![N-(2-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2897411.png)

![4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2897414.png)

![3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2897416.png)

![3-(4-fluorophenyl)sulfanyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]propanamide](/img/structure/B2897420.png)

![N-benzyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2897421.png)

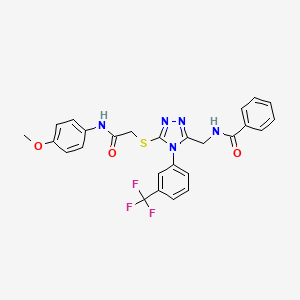

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

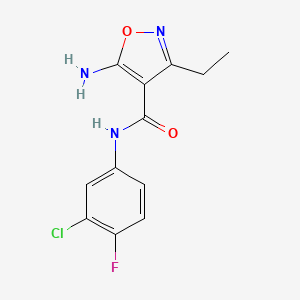

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)